11-deoxy Prostaglandin F1alpha
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Overview
Description
11-deoxy Prostaglandin F1alpha is a synthetic analog of Prostaglandin F1 alpha. It is known for its vasopressor and bronchoconstrictor activities, which are about half as potent as those of Prostaglandin F2 alpha in guinea pigs . The compound has a molecular formula of C20H36O4 and a molecular weight of 340.50 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-deoxy Prostaglandin F1alpha involves several steps, starting from commercially available precursors. The key steps typically include the formation of the prostaglandin skeleton followed by selective reduction and deoxygenation reactions . Specific reaction conditions, such as the use of specific catalysts and solvents, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring stringent quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
11-deoxy Prostaglandin F1alpha undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: Selective reduction can modify specific functional groups without affecting the overall structure.
Substitution: Functional groups can be replaced with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
11-deoxy Prostaglandin F1alpha has several scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
11-deoxy Prostaglandin F1alpha exerts its effects by interacting with specific prostaglandin receptors in the body. These interactions lead to various physiological responses, such as vasoconstriction and bronchoconstriction. The compound also inhibits gastric acid secretion and stimulates uterine contractions by modulating the activity of specific enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin F1 alpha: The parent compound with similar biological activities.
Prostaglandin F2 alpha: A more potent analog with stronger vasopressor and bronchoconstrictor activities.
11-deoxy Prostaglandin F1 beta: Exhibits vasodepressor and bronchodilator activities, contrasting with the effects of 11-deoxy Prostaglandin F1alpha.
Uniqueness
This compound is unique due to its specific structural modifications, which result in distinct biological activities compared to its analogs. Its selective inhibition of gastric acid secretion and stimulation of uterine contractions make it a valuable compound for specific research applications .
Properties
IUPAC Name |
7-[(1R,2S,5R)-2-hydroxy-5-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17+,18+,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBPXYQCXNOTFK-UQBGWGGYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1CC[C@@H]([C@@H]1CCCCCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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